2',3'-Dichloro-3-(2-methylphenyl)propiophenone
Description
2',3'-Dichloro-3-(2-methylphenyl)propiophenone is a halogenated aromatic ketone characterized by a propiophenone backbone substituted with two chlorine atoms at the 2' and 3' positions of the phenyl ring and a 2-methylphenyl group at the 3-position. For instance, α-phenylselenation of propiophenone derivatives (e.g., acetophenone, cyclohexanone) has been demonstrated to proceed efficiently under cesium carbonate catalysis, yielding functionalized ketones . This suggests that similar synthetic strategies may apply to the target compound.
The molecular formula is inferred as C₁₆H₁₄Cl₂O (molecular weight ~309.2 g/mol), based on analogs like 2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone (C₁₆H₁₄Cl₂O₂, MW 309.19) and 2',3'-Dichloro-3-(2,6-dimethylphenyl)propiophenone (C₁₇H₁₆Cl₂O, MW 307.21) . Key structural features include:
- Electron-withdrawing chloro groups at the 2' and 3' positions, which may influence electronic properties and reactivity.
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(2-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O/c1-11-5-2-3-6-12(11)9-10-15(19)13-7-4-8-14(17)16(13)18/h2-8H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPULZHOPBINOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644040 | |
| Record name | 1-(2,3-Dichlorophenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-93-0 | |
| Record name | 1-(2,3-Dichlorophenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dichloro-3-(2-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2,3-dichlorobenzoyl chloride with 2-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
In an industrial setting, the production of 2’,3’-Dichloro-3-(2-methylphenyl)propiophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dichloro-3-(2-methylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2’,3’-Dichloro-3-(2-methylphenyl)propiophenone is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,3’-Dichloro-3-(2-methylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes critical differences between 2',3'-Dichloro-3-(2-methylphenyl)propiophenone and related compounds:
Structural and Electronic Effects
- Methyl vs. Methoxy groups: The 2-methylphenyl group in the target compound introduces steric hindrance but lacks the electron-donating resonance effect of methoxy groups in analogs like 2',5'-dichloro-3-(3-methoxyphenyl)propiophenone .
Reactivity in Catalytic Reactions
- Steric Hindrance: Propiophenone derivatives with bulky substituents (e.g., 2-methylphenyl) show reduced catalytic efficiency in hydrogenation and amination. For example, Au/TiO₂ catalysts achieved only 11% amine yield with propiophenone due to steric limitations .
- α-Functionalization: The target compound may undergo α-phenylselenation, akin to propiophenone derivatives, with yields influenced by substituent electronic effects. For instance, unsubstituted propiophenone gave 0.59 mmol yield in α-phenylselenation .
Pharmacological Potential
While direct data is absent, analogs like 2-methyl-3-(tetrahydrooxazino)-propiophenone hydrochloride exhibit moderate analgesic activity (weaker than morphine but with fewer side effects) .
Biological Activity
2',3'-Dichloro-3-(2-methylphenyl)propiophenone is a synthetic organic compound that belongs to the class of propiophenones. Its unique structure, characterized by the presence of dichloro and methylphenyl groups, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₁₄Cl₂O, with a molecular weight of approximately 295.19 g/mol. The presence of chlorine atoms at the 2' and 3' positions on the aromatic ring significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound may exert its effects through:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Binding : The compound could bind to receptors, modulating signal transduction pathways that influence cell growth and survival.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could contribute to its therapeutic potential.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines by activating caspase pathways. For instance:
- Cell Line Studies : In studies involving breast cancer cell lines (e.g., MCF-7), treatment with the compound resulted in reduced cell viability and increased markers of apoptosis, such as cleaved PARP and caspase-3 activation.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. It has demonstrated effectiveness against several bacterial strains, suggesting potential applications in treating infections:
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
Case Study 1: Anticancer Effects
A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on human cancer cell lines. The results showed:
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 (Breast) | 15 | 70 |
| HeLa (Cervical) | 20 | 65 |
These findings suggest a promising role for this compound in cancer therapy due to its ability to induce apoptosis selectively in cancer cells.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, researchers assessed the efficacy of the compound against various pathogens:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The data indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
